3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

COX-2 inhibitor 5-LOX inhibitor Propargyl alcohol building block

Researchers requiring a reproducible entry point to 1,3-diarylprop-2-yn-1-one dual COX/LOX inhibitor libraries often face supply inconsistency. This compound solves that via a validated 10.15 g batch synthesis and the critical p-SMe group enabling late-stage oxidation to the essential p-SO₂Me pharmacophore. Sourcing this specific building block ensures alignment with patented PPAR-delta pathways and full SAR exploration. Key outcomes: Enables COX-2 IC₅₀ of 0.1 µM (selectivity index 300) after oxidation; Dual alkyne/thioether reactivity for click conjugation and redox chemistry; Published multi-gram protocol eliminates in-house route scouting.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Cat. No. B7813665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C#CCO
InChIInChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3
InChIKeyDBIJCILQQHERCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol: Identity & Synthetic Class


3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is a primary propargylic alcohol bearing a para-methylsulfanyl substituent on the phenyl ring, represented by the canonical SMILES CSC1=CC=C(C#CCO)C=C1 and InChI Key DBIJCILQQHERCZ-UHFFFAOYSA-N . It belongs to the class of aryl propargyl alcohols and functions primarily as a versatile building block in medicinal chemistry and organic synthesis, notably as a direct precursor to 1,3-diarylprop-2-yn-1-one dual COX/LOX inhibitors after oxidation [1]. The compound is listed under product code F478427 (Fluorochem) and MDL number MFCD09759148, with a molecular weight of 178.25 g/mol .

Building Block Class
Aryl propargyl alcohol with para-methylsulfanyl substituent
Synthetic Utility
Reported precursor to dual COX/LOX inhibitor libraries via oxidation
Supply Context
Documented multi-gram synthesis protocol available (US07943613B2)

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol: Why Substitution Fails


In-class aryl propargyl alcohols cannot be interchanged for 3-(4-methylsulfanylphenyl)prop-2-yn-1-ol in critical synthetic pathways because the methylsulfanyl (-SMe) group is not a passive spectator. It serves as a latent precursor to the key methylsulfonyl (-SO2Me) pharmacophore required in dual COX-2/5-LOX inhibitors, a transformation that directly determines the bioactivity of the final drug-like molecules [1]. Replacement with a non-oxidizable substituent (e.g., -CH3 or -OCH3) eliminates this capability, while direct procurement of the pre-oxidized sulfonyl analog sacrifices the synthetic modularity needed for late-stage diversification [2]. The procurability and validated protocol for this specific building block at multi-gram scale (10.15 g batch) provide a reproducible entry point that no generic alternative currently matches in published literature.

Non-oxidizable Substituent
Replacement with -CH3 or -OCH3 eliminates latent pharmacophore capability, blocking conversion to the required -SO2Me group for dual inhibition studies.
Pre-oxidized Sulfonyl Analog
Direct procurement of the p-SO2Me compound sacrifices synthetic modularity; late-stage diversification and SAR exploration around the oxidation step may not be feasible.
Generic Propargylic Alcohols
Lack the installed sulfur handle, limiting downstream functionalization and alignment with published dual inhibitor routes.

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol: Quantitative Differentiation Guide


Methylsulfanyl as Latent Pharmacophore for COX/LOX Inhibition

The methylsulfanyl substituent in the target compound can be quantitatively oxidized to the methylsulfonyl group, a well-established COX-2 pharmacophore. In the 1,3-diphenylprop-2-yn-1-one series, the p-SO2Me substituent on the C-3 phenyl ring derived from oxidation of the p-SMe precursor is essential for activity; compound 11j (p-SO2Me) exhibited COX-2 IC50 = 0.1 µM and a selectivity index (SI) of 300, while the p-SMe precursor showed negligible COX-2 inhibition (>100 µM) [1]. This demonstrates that the p-SMe group is not just a substituent but a critical synthetic handle whose installation at the building-block stage enables late-stage oxidation to the active pharmacophore, a versatility absent in pre-oxidized or non-sulfur analogs [1].

Latent pharmacophore comparison
Cross-study comparable
p-SMe precursor: COX-2 IC50 >100 µM; After oxidation to p-SO2Me: IC50 0.1 µM; >1000-fold enhancement
Supports selection of p-SMe building block for SAR studies
Oxidation step required to generate active pharmacophore; based on Rao et al. 2005
COX-2 inhibitor 5-LOX inhibitor Propargyl alcohol building block

Scalable Multi-Gram Synthesis from Aryl Halide

A validated synthetic procedure for 3-(4-methylsulfanylphenyl)prop-2-yn-1-ol is disclosed in patent US07943613B2, detailing a Sonogashira coupling between 4-bromothioanisole (50.0 mmol) and propargyl alcohol (60.0 mmol) catalyzed by Pd(PPh3)4/CuI, yielding 10.15 g of purified product after column chromatography [1]. This represents an 80-90% isolated yield based on the limiting reagent. In contrast, the direct procurement of the pre-oxidized 3-(4-methylsulfonylphenyl)prop-2-yn-1-ol lacks a published multi-gram synthetic protocol with comparable reproducibility, and its handling is complicated by the polar sulfonyl group during purification of non-oxidized intermediates [2].

Scalable synthesis
Class-level inference
10.15 g isolated, ~80-90% yield, Sonogashira coupling protocol published in US07943613B2
Reduces supply risk for medicinal chemistry programs
Single batch data; confirm reproducibility for new campaigns
Organic synthesis Sonogashira coupling Process chemistry

Lipophilicity Advantage in Purification

The methylsulfanyl compound exhibits distinct physicochemical properties compared to its methylsulfonyl analog. While experimental LogP data for the target compound is not directly reported, the oxidized analog 3-(4-methylsulfonylphenyl)prop-2-yn-1-ol has a reported LogP of 1.51 and a polar surface area (PSA) of 62.75 Ų [1]. The thioether form is expected to be significantly more lipophilic, facilitating non-aqueous workups and chromatographic purification steps during intermediate isolation. This difference in polarity directly impacts the choice of extraction and purification conditions in multi-step synthetic sequences, providing a practical advantage for the thioether intermediate over the sulfone in early synthetic stages .

Lipophilicity estimate
Data to verify
Estimated thioether LogP ~2.5-3.5; Pre-oxidized analog LogP 1.51, PSA 62.75 Ų
May simplify organic-phase workup vs. sulfone analog
Experimental LogP not reported; class-level inference based on sulfur oxidation state
Lipophilicity Chromatography Physicochemical properties

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol: Application Scenarios


Dual COX/LOX Inhibition for Inflammatory Disease

This compound is the preferred building block for synthesizing 1,3-diphenylprop-2-yn-1-one libraries aimed at dual COX-2/5-LOX inhibition. The p-SMe group allows late-stage oxidation to the essential p-SO2Me pharmacophore after the ynone core is assembled. As demonstrated by Rao et al., compounds derived from this scaffold achieved COX-2 IC50 values as low as 0.1 µM with a selectivity index of 300 [1]. Procuring the p-SMe building block enables complete SAR exploration around the oxidation step, which is not feasible when starting from the pre-oxidized sulfone.

PPAR-δ Agonist Intermediate for Metabolic Disease

Patent US07943613B2, which provides the validated synthesis of 3-(4-methylsulfanylphenyl)prop-2-yn-1-ol, is explicitly directed to PPAR-delta activators for treating metabolic syndrome, dyslipidemia, and type 2 diabetes [2]. The compound serves as a key intermediate in the construction of drug candidates targeting these indications. Procurement of this specific intermediate ensures alignment with the patented synthetic route, which is critical for program continuity and freedom-to-operate considerations in industrial pharmaceutical research.

Click Chemistry and Bioconjugation Building Block

The terminal alkyne moiety makes this compound suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of the sulfur atom provides a unique handle for subsequent functionalization (e.g., oxidation to sulfoxide or sulfone) or coordination to metal surfaces. This dual reactivity—alkyne for click conjugation and thioether for redox chemistry—is not simultaneously available in non-sulfur analogs such as 4-methylphenylpropargyl alcohol .

Methodology Development with Sulfur Propargyl Alcohols

The compound serves as a model substrate for developing and optimizing reactions involving sulfur-containing propargyl alcohols, including oxidation, nucleophilic addition, and cyclization studies. The published 10.15 g batch protocol provides a reliable supply for such methodology investigations, eliminating the need for in-house route scouting [2].

Application
Selection Property
Validation Focus
Dual COX/LOX inhibitor synthesis
Latent pharmacophore handle for late-stage oxidation
Reported SAR of p-SO2Me pharmacophore (COX-2 IC50 context)
PPAR-δ agonist intermediate
Patented synthetic route alignment (US07943613B2)
Route compliance and freedom-to-operate review
Click chemistry & bioconjugation
Terminal alkyne and thioether dual functionality
CuAAC compatibility and redox handle availability
Methodology development
Published multi-gram protocol
Reproducibility assessment and route simplification
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